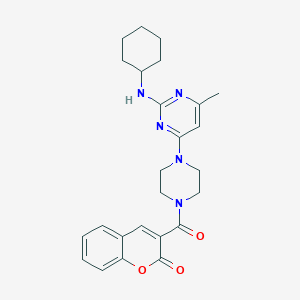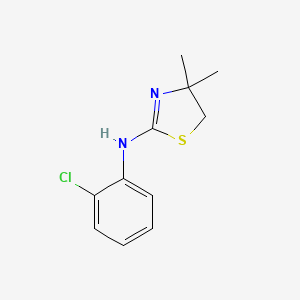![molecular formula C22H25N5O2 B2615446 3-(2-methoxyphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea CAS No. 898470-79-6](/img/structure/B2615446.png)
3-(2-methoxyphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-methoxyphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anxiolytic Activity
One study focused on the synthesis and anxiolytic activity of derivatives of the specified compound. Researchers synthesized 3-aryl-1-(41methoxyphenyl)-1-(6,7,8,9-tetrahydro5H-[1,2,4] triazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives. They evaluated their tranquilizing activity against known drugs diazepam and gidazepam. The findings revealed that these derivatives possess anticonvulsant and anxiolytic activities without significant muscle relaxant effects, suggesting a potential GABAergic activity component. This indicates their possible use in developing new anxiolytics with fewer side effects (Demchenko et al., 2020).
Antiparkinsonian Activity
Another area of application is in the field of neurodegenerative diseases. A study synthesized urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine, evaluating their antiparkinsonian activity. These compounds showed significant activity against haloperidol-induced catalepsy in mice, highlighting their potential as a foundation for Parkinson's disease treatment strategies (Azam et al., 2009).
Anticancer Activity
The synthesis of new urea derivatives with potential anticancer activity has also been reported. For instance, modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to include alkylurea showed remarkable anticancer effects with reduced toxicity. These derivatives inhibit PI3Ks and mTOR, suggesting their application in cancer treatment (Wang et al., 2015).
Antimicrobial Activity
Research has also explored the antimicrobial potential of derivatives, with studies synthesizing and evaluating the antimicrobial activity against various bacteria and fungi strains. Some derivatives displayed broad-spectrum antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Demchenko et al., 2021).
properties
IUPAC Name |
3-(2-methoxyphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-29-19-13-8-7-12-18(19)23-22(28)27(17-10-4-2-5-11-17)16-21-25-24-20-14-6-3-9-15-26(20)21/h2,4-5,7-8,10-13H,3,6,9,14-16H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMVMOZGHRAPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Ethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2615364.png)

![N-(3,4-dimethylphenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2615367.png)
![Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B2615368.png)
![N-butyl-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2615370.png)


![5-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2615374.png)
![5-amino-N-[(2-methoxyphenyl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B2615375.png)
![2-(4-ethoxyphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2615377.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2615379.png)
![(3E)-3-{[(3-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2615382.png)
